

Literature review of 2,2,5,6-Tetramethylheptane applications and properties

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Compound of Interest

Compound Name: 2,2,5,6-Tetramethylheptane

Cat. No.: B14543715

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A comprehensive analysis of **2,2,5,6-tetramethylheptane** reveals a landscape of limited specific experimental data, a common challenge for many highly branched alkane isomers. However, by examining its structural analogs and the broader class of undecane isomers, a clear picture of its probable properties and potential applications emerges. This guide provides a comparative analysis of **2,2,5,6-tetramethylheptane** with other relevant alkanes, supported by available experimental data for related compounds and established principles of hydrocarbon chemistry.

Physicochemical Properties: A Comparative Overview

As a highly branched C₁₁ alkane, **2,2,5,6-tetramethylheptane**'s physical properties are dictated by its molecular structure. Increased branching in alkanes generally leads to a more compact, spherical shape, which reduces the surface area available for intermolecular van der Waals forces. This typically results in lower boiling points compared to their straight-chain counterparts.^{[1][2]} While specific experimental data for **2,2,5,6-tetramethylheptane** is not readily available, a comparison with other undecane isomers illustrates this trend.^[3]

Table 1: Physicochemical Properties of Undecane Isomers

Isomer Name	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Boiling Point (°C)
n-Undecane	1120-21-4	C ₁₁ H ₂₄	156.31	196
2-Methyldecane	6975-98-0	C ₁₁ H ₂₄	156.31	189.3
2,2,6,6-Tetramethylheptane	40117-45-1	C ₁₁ H ₂₄	156.31	Not available
2,2,5,6-Tetramethylheptane	61868-48-2	C ₁₁ H ₂₄	156.31	Predicted to be lower than n-undecane
Isooctane (2,2,4-Trimethylpentane)	540-84-1	C ₈ H ₁₈	114.23	99.3

Note: The boiling point for **2,2,5,6-tetramethylheptane** is an educated prediction based on chemical principles. Isooctane is included as a common reference compound.

Potential Applications as a High-Performance Fuel Additive

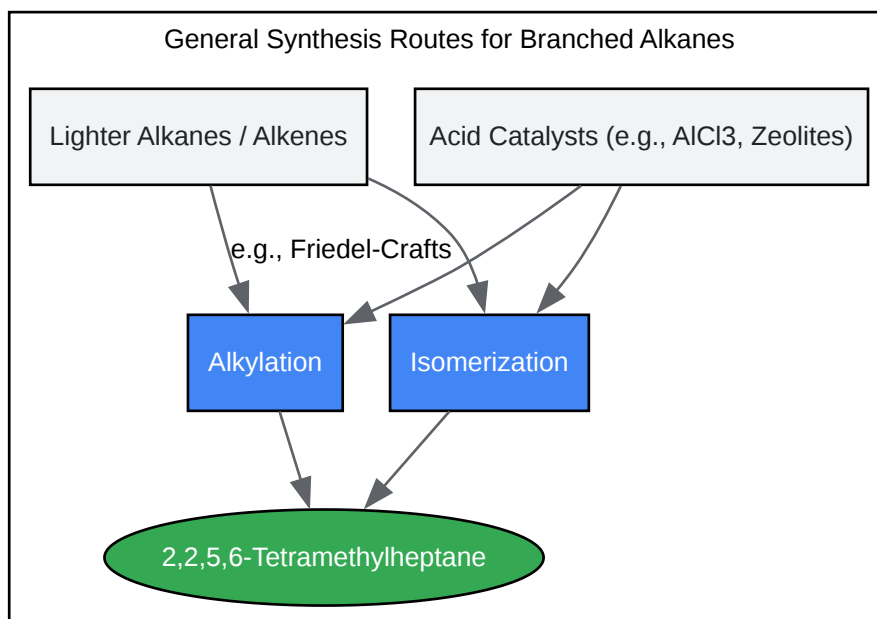
Highly branched alkanes are prized as components in high-performance fuels due to their excellent anti-knock properties, which are quantified by the Research Octane Number (RON) and Motor Octane Number (MON).^[4] The compact structure of molecules like **2,2,5,6-tetramethylheptane** enhances their resistance to autoignition under compression, the primary cause of engine knock.^{[1][5]} While experimental octane ratings for **2,2,5,6-tetramethylheptane** are not published, it is anticipated to have a high octane number, likely exceeding that of the benchmark compound, isooctane (RON and MON of 100).^[4]

Table 2: Predicted Performance Metrics as a Fuel Additive

Performance Metric	2,2,5,6-Tetramethylheptane (Predicted)	Isooctane (Experimental)
Research Octane Number (RON)	> 100	100
Motor Octane Number (MON)	> 100	100

Synthesis of 2,2,5,6-Tetramethylheptane

The synthesis of highly branched alkanes like **2,2,5,6-tetramethylheptane** can be approached through several established methods in organic chemistry.



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Caption: General synthetic pathways to branched alkanes.

One common laboratory and industrial-scale method is the Friedel-Crafts alkylation of a smaller alkane or alkene with an alkyl halide in the presence of a Lewis acid catalyst like aluminum chloride (AlCl_3).^[6] Another significant industrial process is the catalytic isomerization of linear or less branched alkanes using catalysts such as zeolites at elevated temperatures and pressures.^[6]

Experimental Protocols

To experimentally determine the properties and performance of **2,2,5,6-tetramethylheptane**, standardized ASTM (American Society for Testing and Materials) methods are employed.

Determination of Boiling Point

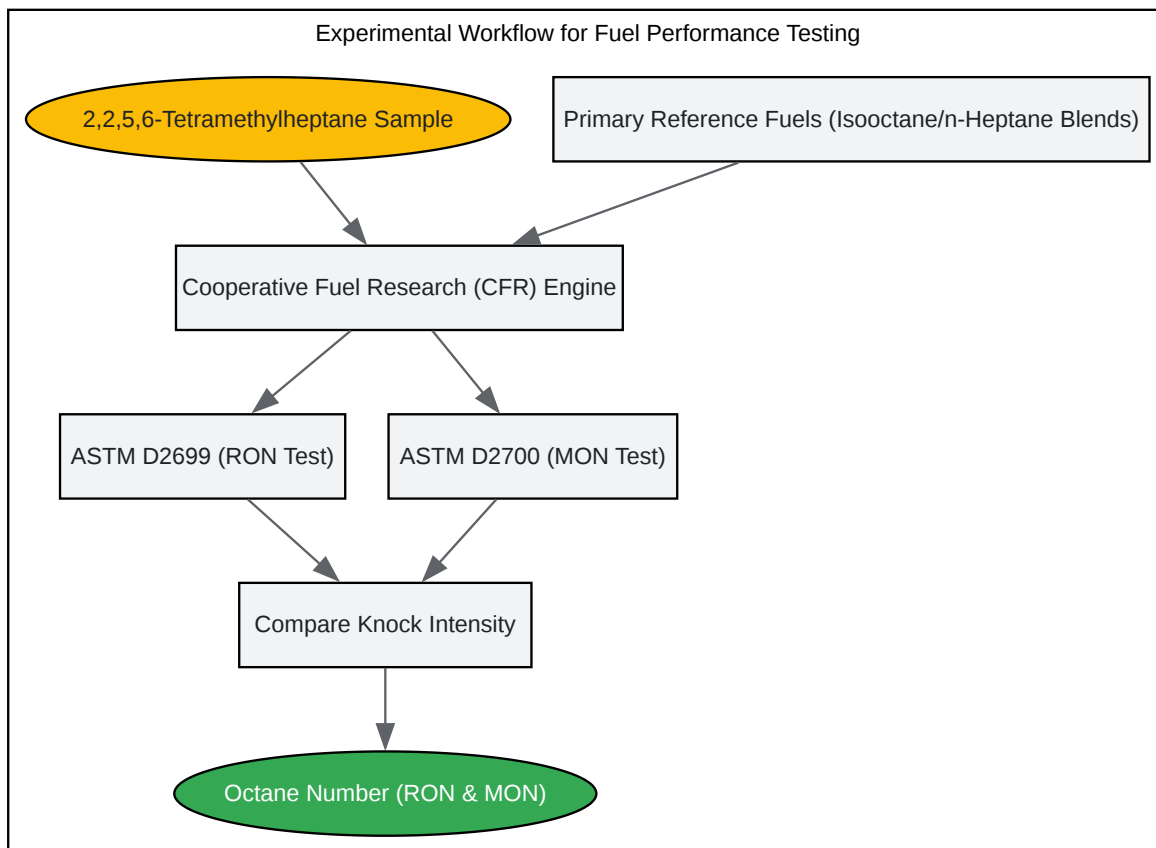
The boiling point of a liquid hydrocarbon is a fundamental physical property. A standard method for its determination is the distillation of petroleum products at atmospheric pressure, as outlined in ASTM D86.

Determination of Octane Number (RON and MON)

The anti-knock characteristics of a spark-ignition engine fuel are determined using a standardized single-cylinder Cooperative Fuel Research (CFR) engine.

- Research Octane Number (RON): Determined according to ASTM D2699. This test is conducted under relatively mild conditions, simulating typical city driving.[\[4\]](#)
- Motor Octane Number (MON): Determined according to ASTM D2700. This test uses more severe operating conditions, such as higher engine speeds and intake temperatures, to reflect highway driving.[\[4\]](#)

The core of both methods involves comparing the knocking intensity of the test fuel with that of primary reference fuels (PRFs), which are blends of isooctane (100 octane) and n-heptane (0 octane). The octane number of the test fuel is the percentage by volume of isooctane in the PRF blend that matches its knock intensity.



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Caption: Workflow for octane number determination.

Conclusion

While direct experimental data on **2,2,5,6-tetramethylheptane** is limited, its structural characteristics strongly suggest it possesses properties that make it a valuable compound, particularly in the realm of high-performance fuels. Its highly branched nature points towards a high octane rating, a desirable trait for preventing engine knock and improving engine efficiency. Further experimental investigation is necessary to precisely quantify its physicochemical properties and to fully assess its performance as a fuel additive in comparison to established standards like isooctane. The synthesis and testing protocols outlined in this guide provide a clear framework for such future research.

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